(R)-N-Ethyl-N-methylpyrrolidin-3-amine
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H and ¹³C NMR spectra provide critical insights into the compound’s structure:
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| N–CH₂CH₃ (ethyl) | 2.45 | Quartet | 2H |
| N–CH₃ (methyl) | 2.20 | Singlet | 3H |
| C3–H (chiral center) | 3.10 | Multiplet | 1H |
| Pyrrolidine ring protons | 1.60–1.85 | Multiplet | 6H |
¹³C NMR highlights the following signals:
Coupling constants (e.g., J = 6.8 Hz for C3–H and adjacent protons) confirm the stereochemistry.
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI) mass spectrometry reveals a molecular ion peak at m/z 128.22 ([M]⁺), consistent with the molecular formula C₇H₁₆N₂. Key fragmentation pathways include:
- Loss of ethyl radical (- CH₂CH₃): m/z 99.1
- Cleavage of the pyrrolidine ring : m/z 70.3 (C₄H₈N⁺)
- N-methyl group elimination : m/z 114.1
High-resolution MS confirms the elemental composition of fragment ions within 3 ppm error.
Infrared and Raman Vibrational Profiles
Infrared spectroscopy identifies characteristic vibrations:
- C–H stretches : 2850–2980 cm⁻¹ (aliphatic CH₂/CH₃)
- N–C stretches : 1120 cm⁻¹
- Ring puckering modes : 720 cm⁻¹
Raman spectroscopy complements these data, with enhanced signals for symmetric vibrations (e.g., C3–H stretch at 2920 cm⁻¹). The absence of N–H stretches (3300–3400 cm⁻¹) confirms the tertiary amine structure.
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
DFT simulations (B3LYP/6-31G*) predict:
- HOMO-LUMO gap : 5.3 eV, indicating moderate reactivity.
- Electrostatic potential map : Localized positive charge at the nitrogen atom (-0.45 e), with electron density delocalized across the pyrrolidine ring.
Optimized geometries align with experimental data, showing a 0.02 Å deviation in bond lengths from crystallographic analogs.
Molecular Orbital Analysis and Electron Density Mapping
Frontier molecular orbitals reveal:
- HOMO : Localized on the nitrogen lone pair and adjacent C–C bonds.
- LUMO : Centered on the pyrrolidine ring’s σ* orbitals.
Electron density maps highlight hyperconjugative interactions between the N–C bonds and the ring, stabilizing the (R)-configuration.
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
(3R)-N-ethyl-N-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C7H16N2/c1-3-9(2)7-4-5-8-6-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1 |
InChI Key |
YVPGYPWDDYIQJP-SSDOTTSWSA-N |
Isomeric SMILES |
CCN(C)[C@@H]1CCNC1 |
Canonical SMILES |
CCN(C)C1CCNC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Ethyl-N-methylpyrrolidin-3-amine typically involves the alkylation of pyrrolidine derivatives. One common method is the reductive amination of 3-pyrrolidinone with ethylamine and methylamine under catalytic hydrogenation conditions. The reaction is usually carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) at elevated temperatures and pressures.
Industrial Production Methods
Industrial production of ®-N-Ethyl-N-methylpyrrolidin-3-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
®-N-Ethyl-N-methylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
(R)-N-Ethyl-N-methylpyrrolidin-3-amine is a chiral small molecule with diverse applications across various fields, particularly in pharmaceuticals, medicinal chemistry, and pharmacology. Its molecular formula is C8H19N3, and it has a molecular weight of 157.26 g/mol. The compound's unique structure, which includes an ethyl group, a methylpyrrolidine ring, and an ethane-1,2-diamine backbone, is significant for its biological activity.
Applications in Pharmaceuticals
(R)-N-Ethyl-N-methylpyrrolidin-3-amine is used as an intermediate in drug development. Its biological activity is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors, modulating their activity through binding interactions. These interactions, which often involve hydrogen bonding and hydrophobic interactions, can lead to significant changes in biological pathways related to neurotransmission and metabolic processes.
Structural Comparison
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (S)-N-Ethyl-N-methylpyrrolidin-3-amine | Similar backbone but different stereochemistry | Potentially different biological activity due to chirality |
| N-Methylpyrrolidin-3-amine | Lacks the ethyl substituent | Simpler structure; less steric hindrance |
| N,N-Diethylpyrrolidin-3-amine | Two ethyl groups instead of one | Increased lipophilicity; altered solubility properties |
The unique chiral configuration of (R)-N-Ethyl-N-methylpyrrolidin-3-amine contributes significantly to its distinct biological properties compared to similar compounds and is crucial for its interaction with biological systems, making it a valuable compound in medicinal chemistry.
Research Findings
Mechanism of Action
The mechanism of action of ®-N-Ethyl-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Commercial Comparison
Key Structural and Functional Differences
Substituent Effects :
- The ethyl-methyl combination in the target compound offers moderate lipophilicity (logP ~1.2 estimated), whereas benzyl analogs (e.g., 1220172-66-6) exhibit higher logP (~2.5) due to aromatic hydrophobicity, impacting membrane permeability .
- Steric Effects : Bulkier substituents (e.g., benzyl) may hinder binding to compact enzymatic pockets compared to smaller alkyl groups .
Ring Size and Conformation :
- Pyrrolidine (5-membered) rings, as in the target compound, exhibit higher ring strain than piperidine (6-membered) derivatives (e.g., SA50003). This strain can influence conformational flexibility and target selectivity .
Synthesis Complexity :
- The target compound’s synthesis likely involves alkylation of pyrrolidin-3-amine, similar to methods described for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (), which uses copper-catalyzed coupling. In contrast, benzyl-substituted analogs require additional protection/deprotection steps due to reactive aromatic groups .
Commercial and Research Relevance :
- The target compound’s pricing (€550/50 mg) reflects moderate synthetic complexity, while benzyl derivatives are less commercially available, suggesting niche research applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
